

Application Notes & Protocols: Disperse Red 92 in Textile Research and Development

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Compound of Interest

Compound Name: *Disperse Red 92*

CAS No.: 72363-26-9

Cat. No.: B1582777

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Introduction to C.I. Disperse Red 92

C.I. **Disperse Red 92** is a high-performance anthraquinone-based disperse dye valued in the textile industry for its brilliant, blue-toned red hue and excellent fastness properties.[1][2] As a non-ionic dye with low water solubility, it is specifically engineered for the coloration of hydrophobic synthetic fibers, most notably polyester (PES) and its blends.[1][3] Its molecular structure allows it to be applied effectively under high-temperature and high-pressure conditions, making it a staple for achieving vibrant, durable shades in demanding applications, including apparel, home furnishings, and automotive textiles.[2][4]

The dyeing mechanism is not one of chemical reaction but of solid-state diffusion, where the dye molecules penetrate the amorphous regions of the polyester fiber under high energy conditions.[5] This guide provides a comprehensive overview of the principles, protocols, and validation methods for the application of **Disperse Red 92** in a research and development setting.

Property	Value	Reference
C.I. Name	Disperse Red 92, 60752	[6][7]
CAS Number	12236-11-2 / 72363-26-9	[6][7]
Chemical Class	Anthraquinone	[6][7]
Molecular Formula	C ₂₅ H ₂₄ N ₂ O ₇ S	[6][8]
Molecular Weight	496.53 g/mol	[6][9]
Appearance	Red Powder / Grain	[10][11]
Primary Application	Dyeing of Polyester & Blends	[1][10]
Application Methods	High-Temperature, Thermosol, Printing	[2][11]

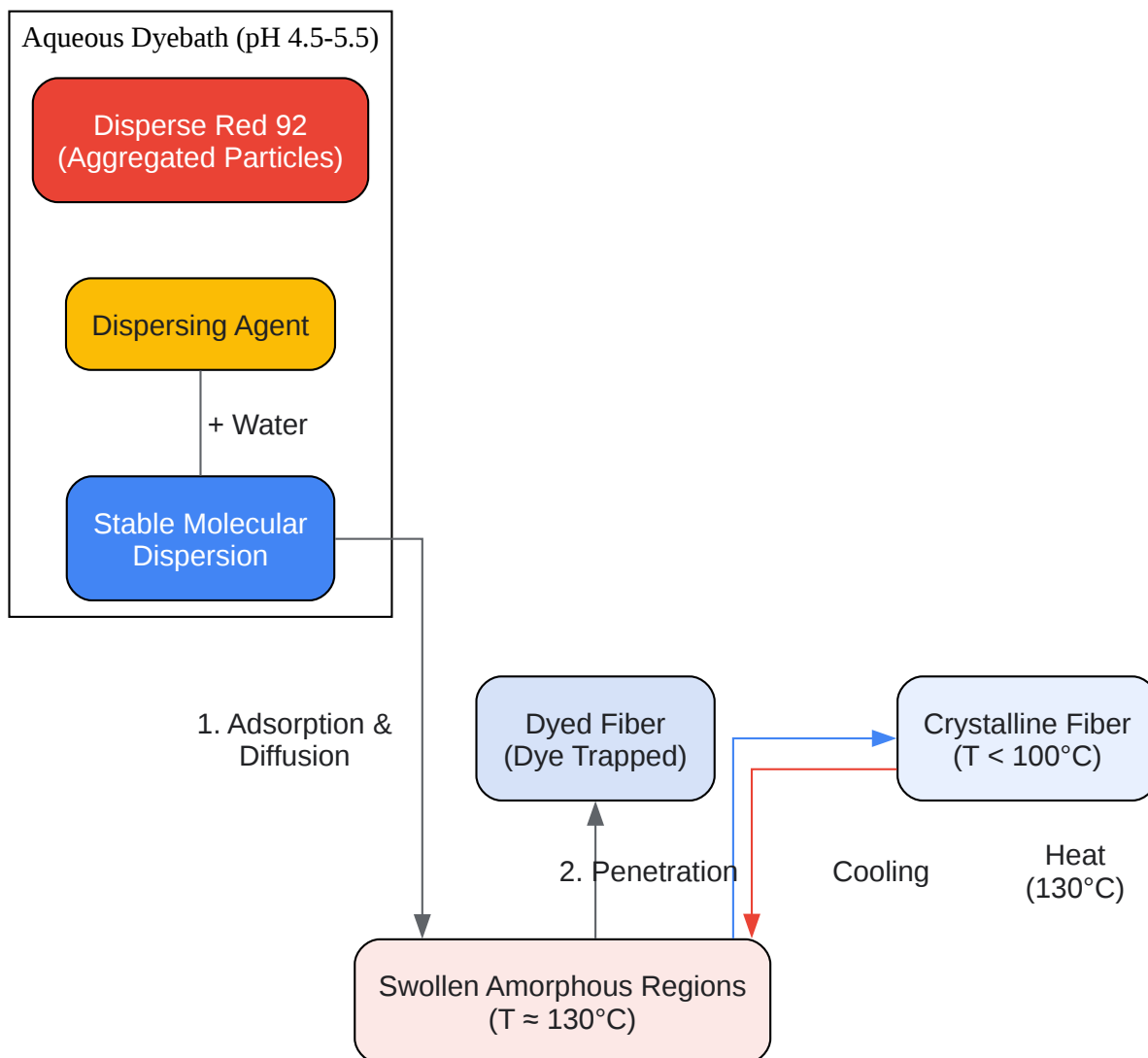
Section 1: Principle of Dyeing Polyester with Disperse Dyes

The coloration of polyester with disperse dyes like **Disperse Red 92** is a physical process governed by temperature, time, and the chemical environment of the dyebath. The core principle involves the transfer of the non-ionic, water-insoluble dye from an aqueous dispersion into the solid, hydrophobic polyester fiber.[3]

Mechanism of Action:

- **Dispersion in Dyebath:** Due to its hydrophobicity, **Disperse Red 92** must be milled into fine particles and applied from a stable aqueous suspension.[5] A high-quality dispersing agent is essential to prevent dye particle aggregation and ensure a uniform application.[12]
- **Fiber Swelling:** Polyester fibers have a compact, crystalline structure.[5] Applying high thermal energy (typically 130°C) in a high-temperature, high-pressure (HT-HP) dyeing machine causes the polymer chains in the amorphous regions of the fiber to gain mobility. This process, occurring above the fiber's glass transition temperature, effectively swells the fiber and creates temporary voids.[5]

- **Dye Diffusion and Penetration:** In this swollen state, the small, non-ionic dye molecules can diffuse from the aqueous phase to the fiber surface and subsequently penetrate these voids.
- **Fixation by Entrapment:** As the system is slowly cooled, the fiber structure contracts, trapping the dye molecules within the polymer matrix. This physical entrapment is responsible for the dye's high fastness properties.[5] The process is conducted in a slightly acidic medium (pH 4.5-5.5) to ensure the stability of the disperse dye and prevent degradation of the polyester fiber.[12]



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Caption: Mechanism of Disperse Dyeing on Polyester Fiber.

Section 2: Experimental Protocols

This section provides detailed, step-by-step protocols for the application and subsequent treatment of **Disperse Red 92** on polyester fabric in a laboratory setting.

Protocol 2.1: Pre-treatment and Scouring of Polyester Fabric

Rationale: Scouring is a critical first step to remove any sizing agents, oils, and other impurities from the fabric surface.[12] A clean, absorbent surface is paramount for achieving level, reproducible dyeing.

- Materials & Reagents:
 - Un-dyed Polyester Fabric (PFD - Prepared for Dyeing)
 - Non-ionic detergent (e.g., Synthrapol)
 - Soda Ash (Sodium Carbonate)
 - Deionized or softened water
 - Laboratory beaker or dyeing vessel
- Procedure:
 - Prepare a scouring bath with a liquor-to-goods ratio (L:R) of 20:1.
 - Add 1.0 g/L non-ionic detergent and 1.0 g/L soda ash to the bath.
 - Introduce the polyester fabric and raise the temperature to 70-80°C.
 - Maintain this temperature for 20-30 minutes with gentle agitation.
 - Drain the scouring liquor.
 - Rinse the fabric thoroughly with hot water, followed by a cold water rinse, until the rinse water is clear and has a neutral pH.
 - Dry the fabric before weighing it for the dyeing protocol.

Protocol 2.2: Laboratory High-Temperature Exhaust Dyeing

Rationale: The high-temperature, high-pressure method is the most effective way to dye polyester, ensuring full penetration and vibrant coloration.[5][12]

- Materials & Reagents:
 - **Disperse Red 92** powder
 - Anionic dispersing agent
 - Acetic Acid (Glacial)
 - Scoured, dry polyester fabric
 - High-temperature laboratory dyeing machine
 - Deionized or softened water
- Procedure:
 - Dye Dispersion: Accurately weigh the required amount of **Disperse Red 92** (e.g., 1.8% on weight of fabric, o.w.f., for a standard shade).[10] Create a smooth, lump-free paste by adding a small amount of warm water (40-50°C) and a dispersing agent (at a 1:1 ratio to the dye).[5] Gradually add more warm water while stirring to create a fine dispersion.
 - Dye Bath Preparation: Set up the dyeing vessel with the required volume of water for a 10:1 L:R.
 - Add 1.0 g/L of a dispersing agent to the bath.
 - Adjust the pH of the bath to 4.5-5.5 using a few drops of acetic acid.[5][12]
 - Add the prepared dye dispersion to the bath and stir.
 - Dyeing Cycle:

- Introduce the scoured polyester fabric into the dye bath at 60°C.[5]
- Seal the machine and run for 10 minutes to ensure even wetting.
- Raise the temperature to 130°C at a rate of 1.5-2.0°C per minute.[5]
- Hold the temperature at 130°C for 45-60 minutes, ensuring continuous circulation.[5][12]
- Cool the dye bath down to 70°C at a rate of 2.0-2.5°C per minute.[5]
- Rinsing: Drain the dye bath. Rinse the dyed material with hot water (60-70°C), followed by a cold water rinse.

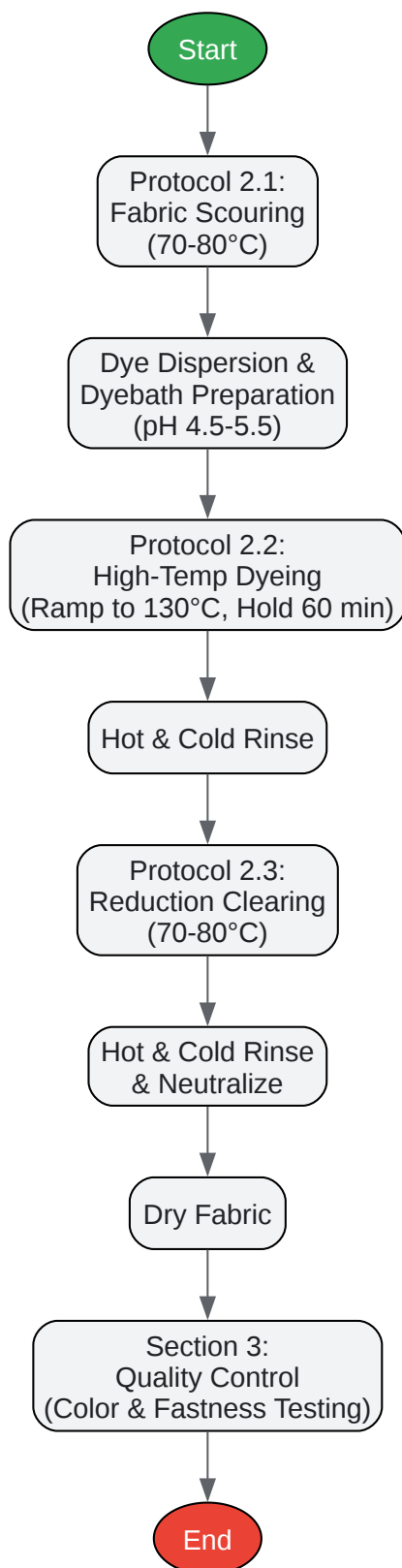
Protocol 2.3: Post-Dyeing Reduction Clearing

Rationale: This step is crucial for removing unfixed dye particles from the fiber surface.[12]

Effective reduction clearing significantly improves the fabric's final wash, rubbing, and perspiration fastness.

- Materials & Reagents:
 - Sodium Hydrosulfite (Sodium Dithionite)
 - Caustic Soda (Sodium Hydroxide)
 - Rinsed, dyed polyester fabric
- Procedure:
 - Prepare a fresh bath (L:R 15:1) at 70-80°C.[12]
 - Add 2.0 g/L Sodium Hydrosulfite and 2.0 g/L Caustic Soda to the bath.
 - Immerse the dyed fabric and treat for 15-20 minutes at 70-80°C.[12]
 - Drain the reduction clearing bath.
 - Rinse the fabric thoroughly with hot water, then cold water, until the rinse water is clear.

- Neutralize the fabric in a bath containing 0.5-1.0 g/L acetic acid for 5 minutes, if necessary.
- Perform a final cold water rinse and dry the fabric.



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Caption: Complete Experimental Workflow for Dyeing and Validation.

Section 3: Quality Control & Performance Validation

Validating the outcome of the dyeing process is essential for research and development. This involves quantifying the color and assessing its durability.

Protocol 3.1: Evaluation of Color Yield (K/S Value)

The color yield on the dyed fabric can be quantified using a spectrophotometer to measure spectral reflectance. The Kubelka-Munk equation is then used to calculate the K/S value, which is proportional to the concentration of the dye on the fabric, providing a quantitative measure of dyeing efficiency.[13]

Protocol 3.2: Assessment of Color Fastness Properties

Color fastness describes the resistance of the color to fading or bleeding under various conditions. Standardized tests (e.g., ISO or AATCC) should be performed.

- Light Fastness: Measures the resistance of the dye to fading when exposed to a standardized light source that mimics sunlight.
- Washing Fastness: Assesses the color's resistance to desorption during washing.
- Rubbing (Crocking) Fastness: Evaluates the tendency of the color to transfer from the fabric surface to another surface by rubbing.
- Sublimation Fastness: Measures the resistance to color change or transfer when subjected to heat (e.g., ironing).[14]

Typical Fastness Ratings for **Disperse Red 92** on Polyester:

Fastness Test	Standard (Example)	Rating (1-5 or 1-8 Scale)	Reference
Light Fastness	ISO 105-B02	6-7 (on 1-8 scale)	[10]
Washing Fastness	ISO 105-C06	4-5 (on 1-5 scale)	[6][10]
Perspiration Fastness	ISO 105-E04	4-5 (on 1-5 scale)	[6]
Sublimation Fastness	ISO 105-P01	4-5 (on 1-5 scale)	[10]
Rubbing Fastness	ISO 105-X12	Good (Typically 4-5)	[15]

Section 4: Advanced R&D Considerations

- **Thermosol Dyeing:** For continuous dyeing processes, **Disperse Red 92** is suitable for thermosol (or hot-melt) application.[1][11] This process involves padding the fabric with the dye dispersion and then passing it through a high-temperature chamber (e.g., 190-210°C) where the dye sublimates and diffuses into the fiber.
- **Dye Compositions:** In industrial settings, **Disperse Red 92** is often used in combination with other disperse dyes (e.g., Disperse Red 60) to create specific shades and improve overall performance, such as achieving the very high light fastness required for automotive interior textiles.[4]
- **Green Chemistry:** A significant area of R&D focuses on developing more environmentally friendly synthesis routes and dyeing processes for disperse dyes to reduce water consumption and effluent pollution.[1]

Section 5: Safety & Environmental Notes

- **Handling Precautions:** As with any fine chemical powder, care should be taken to avoid inhalation of dust and contact with skin and eyes.[8] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, when handling the dye powder.
- **Environmental Impact:** Disperse dyes are characterized by their low water solubility and persistence.[16][17] The effluent from the dyeing and washing processes contains residual

dye and chemicals, which must be treated before discharge to comply with environmental regulations.[1][17] The production process itself can also pose environmental challenges, making the development of cleaner synthesis technologies an urgent priority.[1]

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